molecular formula C14H19NO4 B2509090 Methyl 3-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate CAS No. 79380-13-5

Methyl 3-{[(benzyloxy)carbonyl](methyl)amino}-2-methylpropanoate

Cat. No.: B2509090
CAS No.: 79380-13-5
M. Wt: 265.309
InChI Key: CVTXPRJTGUJKJZ-UHFFFAOYSA-N
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Description

Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate is a chemical compound with the molecular formula C14H19NO4 and a molecular weight of 265.31 g/mol . This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate typically involves the reaction of 3-amino-2-methylpropanoic acid with benzyl chloroformate in the presence of a base, followed by esterification with methanol . The reaction conditions usually require a solvent such as dichloromethane and a catalyst like triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as triethylamine, and specific oxidizing or reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate can be compared with similar compounds such as:

  • Methyl 3-{(benzyloxy)carbonylamino}-2-ethylpropanoate
  • Methyl 3-{(benzyloxy)carbonylamino}-2-propylpropanoate

These compounds share similar structural features but differ in the length of the alkyl chain attached to the amino group. The uniqueness of Methyl 3-{(benzyloxy)carbonylamino}-2-methylpropanoate lies in its specific molecular structure, which influences its reactivity and applications .

Properties

IUPAC Name

methyl 2-methyl-3-[methyl(phenylmethoxycarbonyl)amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-11(13(16)18-3)9-15(2)14(17)19-10-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTXPRJTGUJKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C(=O)OCC1=CC=CC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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